molecular formula C23H29N3O4S B2360548 N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898368-62-2

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2360548
CAS No.: 898368-62-2
M. Wt: 443.56
InChI Key: MOJIFXDDTYKEOT-UHFFFAOYSA-N
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Description

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. This particular compound features an o-tolyl group and a tosylpiperidinyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the reaction of an o-tolylamine with an oxalyl chloride to form an intermediate, which is then reacted with a tosylpiperidine derivative. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, may be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a drug candidate.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Similar structure but with a urea group instead of an oxalamide group.

    N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide group.

Uniqueness

N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may exhibit unique properties due to the presence of both the o-tolyl and tosylpiperidinyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-10-12-20(13-11-17)31(29,30)26-16-6-5-8-19(26)14-15-24-22(27)23(28)25-21-9-4-3-7-18(21)2/h3-4,7,9-13,19H,5-6,8,14-16H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJIFXDDTYKEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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